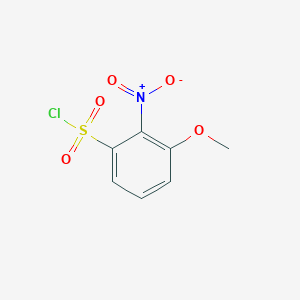

![molecular formula C13H9F3N2O5S B1409426 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858251-46-3](/img/structure/B1409426.png)

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Übersicht

Beschreibung

“4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is an organic compound . It is also known as NTPBS.

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .

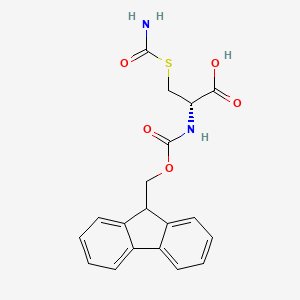

Molecular Structure Analysis

The molecular formula of “this compound” is C13H9F3N2O5S. The molecular weight is 362.28 g/mol.

Wissenschaftliche Forschungsanwendungen

Degradation and Stability Studies

Nitisinone, structurally related to 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, has been extensively studied for its stability and degradation pathways. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) was employed to examine the stability of nitisinone under various conditions, revealing that its stability increases with the pH level of the solution. The study identified two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which demonstrate considerable stability under the studied conditions. This research provides insights into the chemical properties and potential risks and benefits of nitisinone's medical applications, offering a better understanding of related compounds like this compound (Barchańska et al., 2019).

Atmospheric Nitrophenols

Nitrophenols, including compounds related to this compound, have been reviewed for their atmospheric occurrence, with a focus on their presence in the gas and condensed phases. This review encompasses field campaign data, analytical techniques for nitrophenol identification and quantification, and their sources, including direct emissions from combustion and hydrolysis of pesticides. The review highlights the need for further research to understand the environmental impact of nitrophenols and related compounds (Harrison et al., 2005).

Environmental Fate and Effects

The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), similar in structure to this compound, have been reviewed, particularly in the context of its use as a lampricide in the Great Lakes basin. The review suggests that TFM has transient environmental effects, with ecosystems returning to pre-treatment conditions post-application. TFM is highlighted for its non-persistence, detoxification properties, and minimal long-term toxicological risk, suggesting a similar environmental impact could be expected from related compounds (Hubert, 2003).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions involving nitro groups, akin to those in this compound, have been reviewed. The study presents quantitative yields of substitution products and provides insights into the reaction mechanisms, offering a better understanding of such reactions in related nitro-aromatic compounds (Pietra & Vitali, 1972).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-2-(trifluoromethyl)benzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O5S/c14-13(15,16)11-7-8(18(19)20)1-6-12(11)23-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHVTJDITISMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

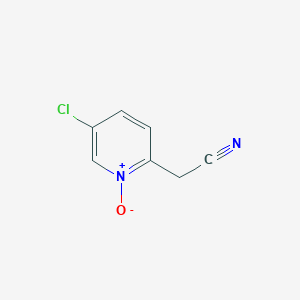

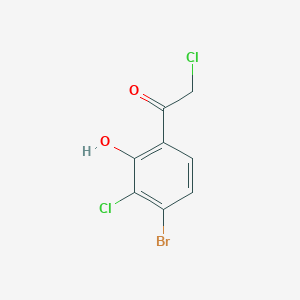

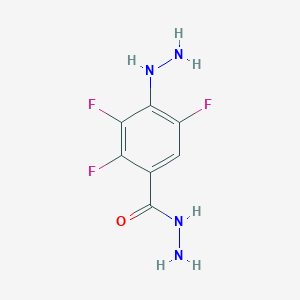

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)

![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)